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Compound of Interest

Compound Name: 2-Bromo-5-iodobenzoic acid

Cat. No.: B1273148

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Bromo-5-iodobenzoic acid (CAS No. 25252-00-0). Due to the limited availability of direct
experimental data for this specific compound in public databases, this document presents a
comprehensive analysis based on established spectroscopic principles and data from
structurally analogous compounds. The information herein is intended for researchers,
scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Bromo-5-iodobenzoic acid. These predictions
are derived from the analysis of related compounds, including 2-bromobenzoic acid, 3-
lodobenzoic acid, and 4-iodobenzoic acid.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~81-83 Doublet (d) 1H H-6
~78.80 Doublet of Doublets 1H Hoa
(dd)
~74-76 Doublet (d) 1H H-3
>10 Broad Singlet 1H -COOH
Solvent: DMSO-de
. i 13 1
Chemical Shift (6, ppm) Assignment
~ 166 - 168 -COOH
~ 142 -144 C-5
~138-140 C-4
~133-135 C-6
~131-133 C-1
~125-127 C-3
~120-122 C-2

Solvent: DMSO-ds

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1680-1710 Strong C=0 stretch (Carboxylic acid)

1580-1610 Medium C=C stretch (Aromatic)

1400-1450 Medium C-O-H bend (Carboxylic acid)

1200-1300 Strong C-O stretch (Carboxylic acid)

- 800-850 Strong C-H out-.of-plane bend
(Aromatic)

~ 600-700 Medium C-Br stretch

~ 500-600 Medium C-I stretch

Sample preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

326/308 High [M]* (Molecular ion with Br
isotopes)

309/311 Medium [M-OHJ*

281/283 Medium [M-COOH]*

202 Medium [M-1]+

154 Medium [M-Br-1]*

127 High [+

lonization method: Electron lonization (El)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may need to be optimized for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-iodobenzoic acid in
0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
240 ppm.

o Data Processing: Process the raw data using appropriate NMR software. Reference the
spectra to the residual solvent peak (DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum.
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o Typical parameters: 16-32 scans, resolution of 4 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by Gas
Chromatography (GC-MS).

e Instrumentation: Employ a mass spectrometer capable of Electron lonization (El).
o Data Acquisition:
o lonize the sample using a standard electron energy of 70 eV.

o Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound
(e.g., m/z 50-400).

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromo-5-iodobenzoic acid.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
2-Bromo-5-iodobenzoic acid. Experimental verification of this data is recommended for any
critical applications.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-iodobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273148#2-bromo-5-iodobenzoic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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